Benzaldehyde 2,4-Dinitrophenylhydrazone

Thermal stability DSC kinetics GC method validation

Inaccurate benzaldehyde quantification due to mismatched calibrants compromises regulatory compliance under ISO 16000-3 and EPA TO-11A. This certified reference standard provides matched calibration for DNPH-derivatization HPLC/GC methods. • >98.0% purity (neutralization titration) with certified mp 240-244 °C; UV-Vis λmax 235/353 nm for selective DAD detection. • Thermal stability verified through melting point prevents GC decomposition artifacts seen with substituted analogs. • Traceable calibrant ensures correct response factor application and retention time alignment across C1-C8 aldehyde panels.

Molecular Formula C13H10N4O4
Molecular Weight 286.24 g/mol
Cat. No. B8809641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde 2,4-Dinitrophenylhydrazone
Molecular FormulaC13H10N4O4
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H
InChIKeyDZPRPFUXOZTWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde 2,4-DNPH Specifications & Reference Data


Benzaldehyde 2,4-Dinitrophenylhydrazone (CAS 1157-84-2; C13H10N4O4; MW 286.25) is a crystalline hydrazone derivative of 2,4-dinitrophenylhydrazine (DNPH) and benzaldehyde, primarily employed as a derivatized analytical reference standard for the quantification and identification of benzaldehyde in environmental, industrial, and food matrices. The compound is supplied commercially as a light yellow to brown crystalline powder with a certified melting point range of 240.0–244.0 °C and a purity specification of >98.0% (neutralization titration) . Its characteristic UV-Vis absorption maxima at 235 nm (π→π* transition) and 353 nm (n→π* transition) enable selective detection in reversed-phase HPLC methods using diode array or UV detectors at 360 nm .

Certified purity and melting point for calibrant traceability
UV detection at 360 nm compatible with standard HPLC-DAD methods
Crystalline form supports gravimetric stock solution preparation

Why Benzaldehyde 2,4-DNPH Cannot Be Substituted


The selection of Benzaldehyde 2,4-Dinitrophenylhydrazone as a certified reference standard or analytical intermediate is not interchangeable with other carbonyl-DNPH derivatives. Even within the narrow subclass of aromatic aldehyde 2,4-dinitrophenylhydrazones, thermal stability profiles diverge significantly under conditions relevant to GC analysis or long-term storage: substituent effects on the aromatic ring modulate the onset temperature of thermal decomposition in a manner that precludes reliable inference from analog behavior [1]. In chromatographic method development, the elution order of traditional DNPH derivatives differs markedly from that of modified hydrazone reagents, rendering peak assignment and method transfer non-trivial without compound-specific validation [2]. Furthermore, the quantitative accuracy of benzaldehyde determination in ambient air, water, or food matrices under ISO 16000-3 or equivalent regulatory frameworks depends on a matched, traceable benzaldehyde-DNPH calibrant; use of a dissimilar aldehyde-DNPH derivative introduces systematic bias in response factor calculations and retention time alignment [3].

Thermal mismatch Substituent effects alter decomposition kinetics; analog substitution may generate GC artifacts.
Elution reversal DNPH and MDNPH derivatives elute in reversed order; peak assignment cannot transfer without revalidation.
Traceability gap Generic high-purity solid lacks certified uncertainty; unsuitable for regulatory quantification under ISO 16000-3.

Benzaldehyde 2,4-DNPH: Thermal Stability & Chromatographic Resolution


Thermal Stability vs. Substituted DNPH Analogs

Differential scanning calorimetry (DSC) studies of a series of benzaldehyde 2,4-dinitrophenylhydrazones demonstrate that the parent (unsubstituted) compound exhibits a distinct thermal decomposition profile relative to ring-substituted analogs. The crystalline solids are thermally stable up to the melting point and decompose after melting; however, the onset temperature and kinetic parameters of decomposition vary with the nature and position of the aromatic substituent [1]. The introduction of a nitro group on the aromatic ring (2-nitrobenzaldehyde DNPH) frequently induces thermal instability relative to the parent benzaldehyde DNPH, a characteristic feature of aromatic nitro derivatives [1]. For the unsubstituted benzaldehyde 2,4-dinitrophenylhydrazone, the melting point occurs at approximately 242 °C, with decomposition commencing immediately thereafter under non-isothermal DSC conditions [1].

Thermal stability
Head-to-head
Melting point ~242 °C; decomposition post-melting. Nitro-substituted analog shows greater thermal instability.
Supports GC method suitability and artifact reduction.
DSC kinetic parameters available in reference.
Thermal stability DSC kinetics GC method validation 2,4-DNPH derivatives

Elution Order: DNPH vs. MDNPH Reagents

When employing HPLC for aldehyde determination, the choice of derivatization reagent fundamentally alters chromatographic resolution. The hydrazones formed from traditional 2,4-dinitrophenylhydrazine (DNPH) exhibit an elution order on reversed-phase C18 columns that is reversed relative to those formed from the N-alkylated reagent 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) [1]. This unexpected reversal means that benzaldehyde 2,4-dinitrophenylhydrazone cannot be reliably substituted for, or co-analyzed with, the corresponding MDNPH derivative without complete method revalidation. Dual-wavelength detection is employed as a means for identification of different groups of the hydrazones [1].

Elution order
Class-level
DNPH and MDNPH derivatives exhibit reversed elution order on C18; retention time alignment not transferable.
Method transfer requires compound-specific validation.
Dual-wavelength detection may aid identification.
HPLC method development DNPH derivatization Aldehyde analysis Chromatographic selectivity

ISO 17034 CRM for Traceable Quantification

Benzaldehyde 2,4-dinitrophenylhydrazone is commercially available as a certified reference material (CRM) solution at 100 μg/mL in acetonitrile (concentration expressed as the aldehyde equivalent), supplied in 1 mL ampules [1]. This CRM is produced under ISO 17034 and ISO/IEC 17025 accreditation, providing documented metrological traceability for quantitative benzaldehyde determination in environmental air (e.g., TO-11A method), water, and food matrices [1]. In contrast, generic high-purity solid benzaldehyde 2,4-DNPH (e.g., >98.0% by titration) lacks the certificate of analysis with uncertainty budget and traceability chain required for regulatory compliance in many jurisdictions.

CRM traceability
Data to verify
ISO 17034 CRM (100 µg/mL in acetonitrile) provides certified uncertainty; standard grade specifies purity >98% only.
CRM required for regulatory compliance; standard grade introduces unquantified uncertainty.
Certificate of analysis essential for audit readiness.
Certified reference material ISO 17034 Environmental analysis Aldehyde quantification

Benzaldehyde 2,4-DNPH Application Scenarios


Air Monitoring: EPA TO-11A & ISO 16000-3

Benzaldehyde 2,4-dinitrophenylhydrazone serves as the primary analytical calibrant for the determination of benzaldehyde in ambient air and source emissions using DNPH-derivatization HPLC methods. Under ISO 16000-3 and US EPA TO-11A protocols, carbonyl compounds are trapped on DNPH-coated silica cartridges, converted in situ to their stable hydrazone derivatives, and quantified against certified benzaldehyde-DNPH standards [1]. The use of the benzaldehyde-specific DNPH derivative as a calibrant ensures accurate retention time identification and correct response factor application, which is critical given that the DNPH derivatives of C1–C5 aliphatic aldehydes separate from those of C7–C8 aromatic aldehydes under standard reversed-phase conditions [1].

GC Method Development & Thermal Stability

Laboratories developing gas chromatographic methods for benzaldehyde-DNPH analysis require reference material with characterized thermal behavior to avoid column-decomposition artifacts. DSC studies confirm that unsubstituted benzaldehyde 2,4-dinitrophenylhydrazone remains stable through its melting point of approximately 242 °C, decomposing only thereafter, whereas nitro-substituted aromatic DNPH derivatives exhibit greater thermal lability that can produce double peaks or spurious signals during high-temperature GC elution [1]. Procurement of the characterized parent benzaldehyde DNPH, rather than a substituted analog, reduces method development time and improves chromatogram reliability.

Food & Beverage Trace Aroma Aldehyde Analysis

In food chemistry, benzaldehyde is a key aroma component of almond, cherry, and certain fermented products, often requiring trace-level quantification (ppb to low ppm) in complex matrices. DNPH derivatization followed by LC-DAD or LC-MS analysis provides the sensitivity required for such determinations, with detection limits down to 1.5–18.5 nM achievable using optimized detection modalities [1]. The availability of benzaldehyde 2,4-dinitrophenylhydrazone as a certified reference standard enables accurate matrix-matched calibration and recovery correction, which is essential for compliance with food additive regulations and authenticity verification.

Coordination Complex Synthesis & Characterization

Benzaldehyde 2,4-dinitrophenylhydrazone has been employed as a ligand precursor in coordination chemistry due to its conjugated imine (C=N) functionality and electron-withdrawing nitro substituents, which modulate the electronic environment of metal centers [1]. The compound's well-defined single-crystal structure, elucidated via X-ray diffraction techniques, provides a validated structural baseline for researchers synthesizing novel hydrazone-metal complexes [1]. Sourcing high-purity material (>98.0%) from reputable suppliers ensures reproducible ligand synthesis and minimizes confounding impurities in structure-activity studies.

Application
Selection Property
Validation Focus
Air monitoring (EPA TO-11A, ISO 16000-3)
Certified calibrant with retention time alignment
Recovery and response factor accuracy
GC method development
Characterized thermal stability profile
Absence of column-decomposition artifacts
Food & beverage trace aldehyde analysis
Matrix-matched calibration standard
LOD/LOQ verification at ppb levels
Coordination complex synthesis
High-purity crystalline ligand precursor
Elemental analysis and XRD structural confirmation

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